molecular formula C8H14FNO B3115485 ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol CAS No. 2097518-76-6

((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Cat. No.: B3115485
CAS No.: 2097518-76-6
M. Wt: 159.20
InChI Key: QAJRFPVPHUYVFE-SFYZADRCSA-N
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Description

((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: is a chemical compound with the molecular formula C8H14FNO. It is characterized by a fluorotertiary carbon chiral center and an azaquaternary carbon chiral center, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves several steps. One method includes the use of ozonation and chiral chromatographic separation. The process is known for its mild reaction conditions, short reaction time, and high yield with high chiral purity .

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high quality and efficiency. The process involves simple operations and mild reaction conditions, which are crucial for maintaining the integrity of the chiral centers .

Chemical Reactions Analysis

Types of Reactions

((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution .

Scientific Research Applications

Chemistry

In chemistry, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .

Biology

In biology, this compound is used in the study of enzyme interactions and metabolic pathways. Its chiral centers make it an excellent candidate for studying stereochemistry and its effects on biological systems .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets. The fluorotertiary carbon chiral center and the azaquaternary carbon chiral center play crucial roles in its activity. These centers allow the compound to bind to specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methanol hydrochloride
  • (2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Uniqueness

What sets ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol apart from similar compounds is its unique combination of chiral centers. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRFPVPHUYVFE-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@H](CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097518-76-6
Record name ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
Reactant of Route 2
((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
Reactant of Route 3
((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
Reactant of Route 4
((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
Reactant of Route 5
((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
Reactant of Route 6
((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

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